1-(4-Bromophenyl)-N-propylmethanesulfonamide
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Overview
Description
1-(4-Bromophenyl)-N-propylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromophenyl group attached to a propylmethanesulfonamide moiety
Mechanism of Action
Target of Action
Similar compounds, such as pyrazole derivatives, have been reported to exhibit potent antileishmanial and antimalarial activities . These compounds have been shown to interact with Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
For instance, a molecular simulation study justified the potent in vitro antipromastigote activity of a compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
For instance, pyrazole derivatives have been reported to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Result of Action
For instance, a compound displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-N-propylmethanesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Bromobenzenesulfonyl chloride+Propylamine→this compound+HCl
The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
1-(4-Bromophenyl)-N-propylmethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfonamide moiety can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium on carbon).
Scientific Research Applications
1-(4-Bromophenyl)-N-propylmethanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Materials Science: It is employed in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Comparison with Similar Compounds
1-(4-Bromophenyl)-N-propylmethanesulfonamide can be compared with other sulfonamide derivatives, such as:
1-(4-Chlorophenyl)-N-propylmethanesulfonamide: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in electronegativity and size of the halogen atoms.
1-(4-Methylphenyl)-N-propylmethanesulfonamide: Contains a methyl group instead of a halogen. This compound may have different solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific bromine substitution, which can influence its chemical reactivity and biological interactions.
Properties
IUPAC Name |
1-(4-bromophenyl)-N-propylmethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-2-7-12-15(13,14)8-9-3-5-10(11)6-4-9/h3-6,12H,2,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKRYHBWAWEZDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)CC1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589920 |
Source
|
Record name | 1-(4-Bromophenyl)-N-propylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223555-85-9 |
Source
|
Record name | 4-Bromo-N-propylbenzenemethanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=223555-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromophenyl)-N-propylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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